5,6-Diamino-2-hydroxybenzimidazole dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride typically involves the reaction of 2-hydroxybenzimidazole with suitable amination reagents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-hydroxybenzimidazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
5,6-Diamino-2-hydroxybenzimidazole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorometric labeling reagent for detecting and quantifying various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzimidazole: A precursor in the synthesis of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride.
5,6-Diamino-1,3-dihydrobenzimidazol-2-one: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its dual amino and hydroxyl functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in fluorometric labeling and biochemical assays .
Properties
IUPAC Name |
5,6-diamino-1,3-dihydrobenzimidazol-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O.2ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;;/h1-2H,8-9H2,(H2,10,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKDIIREFHOETA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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